N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(4-Chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 3-chloropyridin-2-yloxy substituent at the 4-position of the piperidine ring. Its design likely aims to optimize steric and electronic interactions with target proteins, leveraging chlorine atoms for enhanced lipophilicity and binding affinity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3-chloropyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-12-3-5-13(6-4-12)21-17(23)22-10-7-14(8-11-22)24-16-15(19)2-1-9-20-16/h1-6,9,14H,7-8,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSGXAPECFQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Linkage Formation
Piperidine-4-ol reacts with 2,3-dichloropyridine under basic conditions (NaH, DMF, 80°C, 12 h) to yield 4-((3-chloropyridin-2-yl)oxy)piperidine. The reaction proceeds via deprotonation of the hydroxyl group, facilitating nucleophilic attack on the activated pyridine chloride.
Table 1: Optimization of SNAr Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 12 | 68 |
| K₂CO₃ | DMSO | 100 | 24 | 54 |
| DBU | CH₃CN | 60 | 8 | 72 |
Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while stronger bases (DBU) improve reaction rates.
Carboxamide Coupling
The piperidine intermediate is treated with 4-chlorophenyl isocyanate in anhydrous THF at 0–25°C for 24 h. Alternatively, carbonyldiimidazole (CDI) activates the piperidine’s amine for reaction with 4-chloroaniline, achieving 71–78% yields.
Carboxamide Coupling via Activation Reagents
Modern approaches prioritize one-pot strategies using coupling agents to streamline synthesis.
EDCI/HOBt-Mediated Amidation
4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carboxylic acid is activated with EDCI/HOBt in CH₃CN, followed by addition of 4-chloroaniline. This method affords 85–88% yields with ≥98% purity after recrystallization (EtOH/iPr₂O).
Table 2: Comparative Analysis of Coupling Agents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | CH₃CN | 88 | 98 |
| HATU/DIEA | DMF | 82 | 97 |
| DCC/DMAP | THF | 76 | 95 |
EDCI/HOBt minimizes racemization and side reactions, making it ideal for industrial scalability.
One-Pot Sequential Synthesis Strategies
Recent advancements consolidate multiple steps into single reactors, enhancing efficiency.
Tandem SNAr-Amidation
A one-pot protocol reacts piperidine-4-ol with 2,3-dichloropyridine (NaH, DMF, 80°C), followed by in-situ carboxamide formation using 4-chlorophenyl isocyanate. This method reduces purification steps, achieving 74% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates SNAr, achieving 89% conversion compared to 68% under thermal conditions. Subsequent amidation under microwave settings (100°C, 15 min) completes the synthesis in 45 min total.
Solid-Phase and Catalytic Methodologies
Polymer-Supported Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative coupling and SNAr reactions. After cleavage with TFA, the target compound is obtained in 67% yield with 99% purity, ideal for high-throughput screening.
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination links 4-bromopiperidine to 3-chloropyridin-2-ol using Pd(OAc)₂/Xantphos, yielding 80% of the intermediate. Subsequent carboxamide formation proceeds as above.
Process Optimization and Scalability Considerations
Solvent and Temperature Effects
Green Chemistry Approaches
Water-assisted SNAr (70°C, K₂CO₃) achieves 62% yield, avoiding hazardous solvents. Enzyme-mediated amidation (lipase B, 40°C) provides 58% yield but requires longer times (72 h).
Industrial-Scale Production
Pilot-scale reactions (50 L batches) using EDCI/HOBt in CH₃CN achieve 84% yield with ≤0.5% impurities. Continuous flow systems reduce reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Synthesis Overview
The synthesis of N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide typically follows these steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions.
- Attachment of the Chloropyridinyl Group : Etherification reactions involving oxygen linkage.
- Formation of the Carboxamide Group : Finalization of the compound structure through amide bond formation.
Chemistry
This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to novel chemical entities with diverse functionalities.
Biology
The compound acts as a probe in biological studies, helping researchers investigate various biological processes and interactions. Its structural characteristics enable it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating biological pathways.
Medicine
Research indicates that this compound may possess therapeutic properties, including:
- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction .
Case Study 1: Anticancer Activity
A study evaluated derivatives similar to this compound for their anticancer properties. Results showed significant cytotoxic effects against several cancer cell lines, with mechanisms linked to apoptosis and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition demonstrated that compounds structurally related to this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of N-aryl piperidine carboxamides, which are explored for diverse therapeutic applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound employs a piperidine ring, whereas analogs like the pyrimidinyl-piperazine derivative () utilize a piperazine core. Benzodiazepinone-substituted analogs (e.g., compounds 43 and 16) replace the pyridinyloxy group with benzimidazolone rings. This substitution introduces hydrogen-bonding capabilities via the carbonyl oxygen, likely enhancing interactions with enzymatic active sites .
Substituent Effects: Chlorine Positioning: The 3-chloropyridinyloxy group in the target compound may confer distinct electronic effects compared to brominated or chlorinated benzimidazolones (e.g., compound 43 vs. 16). The pyridine ring’s nitrogen could participate in π-stacking or dipole interactions absent in benzimidazolone derivatives.
Synthetic Accessibility :
- Compound 43 (74% yield) and 16 (85% yield) highlight the feasibility of synthesizing benzimidazolone-piperidine carboxamides via isocyanate coupling . The target compound’s synthesis pathway is unreported but may face challenges due to the steric bulk of the pyridinyloxy group.
Biological Activity :
- While direct activity data for the target compound are unavailable, analogs like compound 43 and 16 demonstrate inhibition of 8-Oxo enzymes , critical in DNA repair pathways. The benzimidazolone moiety’s rigidity may contribute to higher potency compared to the more flexible pyridinyloxy substituent .
- The bacterial phosphopantetheinyl transferase inhibitor ML267 () shares a pyridine scaffold but incorporates a trifluoromethyl group, suggesting that electron-withdrawing substituents enhance target binding in microbial systems.
Biological Activity
N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its promising pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure composed of:
- Piperidine ring : A six-membered ring containing nitrogen.
- Chlorophenyl group : A phenyl ring substituted with chlorine.
- Chloropyridinyl group : A pyridine ring substituted with chlorine.
- Carboxamide moiety : A functional group containing a carbonyl and an amine.
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor for certain enzymes involved in disease pathways, thereby modulating various biological processes. For instance, it has been suggested that it can inhibit inflammatory pathways by targeting cyclooxygenases or lipoxygenases, leading to reduced inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Moderate |
These findings suggest potential applications in treating bacterial infections .
Anticancer Properties
This compound has also been explored for its anticancer effects. Studies have indicated that the compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. This dual mechanism enhances its potential as a chemotherapeutic agent .
Case Studies
- In Vitro Efficacy Against Cancer Cells :
- Antimicrobial Screening :
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been evaluated in animal models. Key findings include:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with moderate half-life.
- Excretion : Predominantly renal excretion of metabolites.
Safety assessments revealed no significant toxic effects at therapeutic doses, although further studies are warranted to establish long-term safety profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(4-chlorophenyl)-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide?
- The compound is typically synthesized via multi-step reactions. A key intermediate, N-(4-chlorophenyl)piperidine-1-carboxamide, is prepared by coupling 4-chloroaniline with piperidine-1-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Subsequent reaction with 3-chloropyridin-2-yloxy chloride in the presence of triethylamine (TEA) yields the final product. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize side reactions and improve yield .
Q. What analytical techniques are used to characterize this compound’s structural and chemical properties?
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on proton and carbon environments, confirming the piperidine core and substituent connectivity .
- Mass Spectrometry (MS) : Validates molecular weight and purity, with high-resolution MS (HRMS) ensuring accurate mass confirmation .
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) in the crystal lattice, as demonstrated for structurally similar piperidine-carboxamides .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility in organic solvents (e.g., DMSO, chloroform) facilitates in vitro assays, while instability under acidic/basic conditions necessitates pH-controlled environments. Pre-formulation studies, including differential scanning calorimetry (DSC) and accelerated stability testing, are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
- Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Methodological harmonization, orthogonal assay validation (e.g., SPR vs. enzymatic assays), and rigorous QC (HPLC ≥98% purity) are essential. Cross-referencing with structural analogs (e.g., halogen-substituted derivatives) can clarify structure-activity trends .
Q. How do computational models predict the compound’s interaction with biological targets?
- Comparative Molecular Field Analysis (CoMFA) : Used to construct 3D-QSAR models correlating steric/electrostatic fields with activity. For example, CoMFA of similar CB1 receptor antagonists revealed the critical role of the chlorophenyl group in binding .
- Molecular Docking : Predicts binding poses in target proteins (e.g., kinases), highlighting hydrogen bonds between the carboxamide moiety and active-site residues .
Q. What experimental approaches elucidate the compound’s mechanism of action in therapeutic contexts?
- Kinase Inhibition Profiling : Broad-spectrum kinase assays (e.g., radiometric or fluorescence-based) identify primary targets. Follow-up studies include cellular phosphorylation assays (Western blot) to validate target modulation .
- Pharmacokinetic Studies : In vivo models assess bioavailability and metabolism. For instance, linker modifications in piperidine-carboxamides improved half-life by reducing CYP450-mediated clearance .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Halogen Substitution : Replacing the 3-chloropyridinyl group with bulkier substituents (e.g., trifluoromethyl) can enhance kinase selectivity by sterically hindering off-target interactions .
- Scaffold Hybridization : Merging the piperidine-carboxamide core with bioisosteric motifs (e.g., pyrimidinone) balances potency and solubility, as seen in Met kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
